Spectroscopic properties of 2,7-Dimethyl-10-phenylacridin-9(10H)-one
Spectroscopic properties of 2,7-Dimethyl-10-phenylacridin-9(10H)-one
An In-depth Technical Guide to the Spectroscopic Properties of 2,7-Dimethyl-10-phenylacridin-9(10H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acridone derivatives represent a privileged heterocyclic scaffold, renowned for their significant biological activities and unique photophysical properties.[1][2][3] This guide provides a comprehensive technical overview of the spectroscopic characteristics of a specific analogue, 2,7-Dimethyl-10-phenylacridin-9(10H)-one. As a Senior Application Scientist, this document is structured to deliver not just data, but a foundational understanding of the causal relationships between the molecule's structure and its spectroscopic signature. We will delve into the theoretical underpinnings and practical methodologies for UV-Visible absorption, fluorescence, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) analysis, equipping researchers with the knowledge to fully characterize and leverage this compound in their work.
Introduction: The Acridone Core and Its Significance
The acridone tricycle is a planar, conjugated system that has captured the attention of medicinal chemists and materials scientists for decades.[1][3] Its derivatives are known to possess a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties, often attributed to their ability to intercalate with DNA.[2][4] Beyond their therapeutic potential, acridones are highly fluorescent molecules, making them valuable as biological probes, sensors, and materials for organic light-emitting diodes (OLEDs).[3][4][5]
The subject of this guide, 2,7-Dimethyl-10-phenylacridin-9(10H)-one, incorporates key structural modifications to the basic acridone framework:
-
Electron-Donating Methyl Groups: Positioned at the 2 and 7 positions, these groups are expected to modulate the electronic properties of the aromatic system, influencing its absorption and emission characteristics.
-
N-Phenyl Substitution: The phenyl group at the 10-position (the nitrogen atom) extends the π-conjugation and introduces steric and electronic effects that can significantly alter the compound's photophysics and biological interactions.
This guide serves as a detailed manual for the spectroscopic analysis of this specific molecule, providing both the "how" and the "why" behind its characterization.
Molecular Structure & Synthesis Overview
A foundational understanding of the molecule's synthesis and structure is paramount to interpreting its spectroscopic data.
Plausible Synthetic Pathway
While numerous methods exist for acridone synthesis, a common and effective approach is the Ullmann condensation followed by cyclization. This process typically involves the reaction of an o-chlorobenzoic acid derivative with an aniline derivative, followed by acid-catalyzed cyclization to form the acridone ring. The N-phenyl group is introduced in the initial step.
Caption: Generalized synthetic workflow for N-phenyl acridones.
Structural Influence on Spectroscopy
The key structural features—a rigid, planar conjugated system, electron-donating groups, and an N-phenyl substituent—collectively dictate the molecule's electronic transitions. This extended π-system lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), predicting strong absorption in the near-UV and visible regions.[6][7]
UV-Visible Absorption Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule. For π-conjugated systems like acridones, the most prominent absorptions are typically π-π* transitions, which are strong and occur at longer wavelengths.[8]
Expected Absorption Properties
The extended aromatic system of 2,7-Dimethyl-10-phenylacridin-9(10H)-one is expected to exhibit multiple absorption bands. The primary, lowest-energy absorption band (λ_max) is anticipated in the 380-420 nm range, characteristic of the acridone chromophore.[3][8] The methyl and phenyl groups will likely cause slight bathochromic (red) shifts compared to the unsubstituted acridone core.
Experimental Protocol: UV-Vis Spectrum Acquisition
A self-validating protocol ensures reproducibility and accuracy.
-
Solvent Selection: Choose a UV-grade solvent in which the compound is soluble and that does not absorb in the region of interest (e.g., ethanol, acetonitrile, or dichloromethane).
-
Stock Solution Preparation: Accurately prepare a concentrated stock solution (e.g., 1 mM) by dissolving a known mass of the compound in a precise volume of the chosen solvent.
-
Working Solution Preparation: Prepare a dilute working solution (e.g., 1-10 µM) from the stock solution. The absorbance at λ_max should ideally be between 0.1 and 1.0 to ensure adherence to the Beer-Lambert law.[9]
-
Spectrometer Blanking: Use a cuvette filled with the pure solvent to zero the spectrophotometer (baseline correction).
-
Sample Measurement: Record the absorption spectrum of the working solution over a relevant wavelength range (e.g., 250-600 nm).
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max). If the path length (b) and concentration (c) are known, the molar extinction coefficient (ε) can be calculated using the Beer-Lambert Law (A = εbc).
Data Summary
The following table presents expected data based on the analysis of similar acridone derivatives. Actual experimental values may vary.
| Parameter | Expected Value | Significance |
| λ_max 1 | ~280-300 nm | Higher energy π-π* transitions |
| λ_max 2 | ~390-420 nm | Lowest energy π-π* transition (HOMO-LUMO gap) |
| Molar Absorptivity (ε) | > 10,000 L·mol⁻¹·cm⁻¹ | Indicates a highly probable electronic transition |
Fluorescence Spectroscopy
Acridones are well-known for their strong fluorescence emission, a property that is highly sensitive to the molecular structure and the local environment.[5][9][10]
Expected Fluorescence Properties
Following excitation at its λ_max, the molecule is expected to emit light at a longer wavelength (a phenomenon known as the Stokes shift). The fluorescence of acridone derivatives can be sensitive to solvent polarity, sometimes exhibiting solvatochromic shifts.[9][10] The quantum yield (Φ_f), a measure of emission efficiency, is expected to be high in many organic solvents.
Experimental Protocol: Fluorescence Characterization
This protocol outlines the determination of key fluorescence parameters.
-
Sample Preparation: Prepare a dilute solution of the compound (absorbance at excitation wavelength < 0.1) to avoid inner filter effects.[5]
-
Emission Spectrum Acquisition:
-
Set the excitation wavelength to the primary absorption maximum (λ_max).
-
Scan the emission monochromator over a range starting ~10-20 nm above the excitation wavelength to well into the visible region (e.g., 410-700 nm).
-
The peak of this spectrum is the maximum emission wavelength (λ_em_max).
-
-
Quantum Yield (Φ_f) Determination (Relative Method):
-
This method compares the fluorescence of the sample to a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.54).[9]
-
Measure the absorbance of both the sample and the standard at the same excitation wavelength. Adjust concentrations so absorbances are similar and below 0.1.
-
Measure the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard under identical instrument conditions.
-
Calculate the sample's quantum yield using the following equation:[9] Φ_f_sample = Φ_f_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) Where 'I' is the integrated intensity, 'A' is the absorbance, and 'n' is the refractive index of the solvent.
-
Caption: Simplified Jablonski diagram illustrating fluorescence.
Data Summary
The following table presents expected fluorescence data for 2,7-Dimethyl-10-phenylacridin-9(10H)-one.
| Parameter | Expected Value | Significance |
| λ_em_max | ~430-480 nm | Wavelength of maximum fluorescence intensity |
| Stokes Shift | ~40-60 nm | Energy loss between absorption and emission |
| Quantum Yield (Φ_f) | 0.3 - 0.8 (solvent dependent) | Efficiency of the fluorescence process |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure in solution.
Expected ¹H and ¹³C NMR Spectra
-
¹H NMR: The spectrum will be characterized by signals in the aromatic region (7.0-8.5 ppm) and a sharp singlet for the two equivalent methyl groups in the aliphatic region (~2.4-2.6 ppm). The protons on the N-phenyl ring and the acridone core will show complex splitting patterns (doublets, triplets, or multiplets) due to coupling with adjacent protons.[11]
-
¹³C NMR: The spectrum will show distinct signals for each unique carbon atom. Key signals include the carbonyl carbon (C=O) at a downfield shift (~175-185 ppm), numerous signals in the aromatic region (110-150 ppm), and a signal for the methyl carbons (~20-25 ppm).[12]
Experimental Protocol: NMR Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the compound (e.g., CDCl₃, DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the pure compound in ~0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: The residual solvent peak is often used for calibration. Alternatively, a small amount of tetramethylsilane (TMS) can be added (0 ppm).
-
Data Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer.
Data Summary (Predicted Chemical Shifts)
Table: Predicted ¹H NMR Data
| Protons | Expected δ (ppm) | Multiplicity |
|---|---|---|
| Aromatic (Acridone) | 7.2 - 8.5 | m, d, s |
| Aromatic (N-Phenyl) | 7.5 - 7.8 | m |
| Methyl (2,7-CH₃) | 2.4 - 2.6 | s |
Table: Predicted ¹³C NMR Data
| Carbon | Expected δ (ppm) |
|---|---|
| C=O (C9) | 175 - 185 |
| Aromatic (C) | 115 - 150 |
| Methyl (CH₃) | 20 - 25 |
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and elemental composition of a compound, serving as a final confirmation of its identity and purity.
Expected Mass Spectrum
The molecular formula for 2,7-Dimethyl-10-phenylacridin-9(10H)-one is C₂₁H₁₇NO. The calculated monoisotopic mass is approximately 299.1310 g/mol . Using a high-resolution mass spectrometer (HRMS) with a technique like electrospray ionization (ESI), one would expect to see a prominent peak for the protonated molecule [M+H]⁺ at an m/z of ~300.1383.[13]
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. A small amount of formic acid may be added to promote protonation.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-500).
-
Analysis: Identify the peak corresponding to [M+H]⁺ and compare the measured exact mass to the calculated theoretical mass. A mass accuracy of <5 ppm provides high confidence in the elemental composition.[13]
Data Summary
| Ion | Calculated m/z | Significance |
| [M+H]⁺ | 300.1383 | Confirms molecular weight and elemental formula (C₂₁H₁₈NO⁺) |
Integrated Application Workflow
The spectroscopic characterization of 2,7-Dimethyl-10-phenylacridin-9(10H)-one is not an academic exercise but a critical pathway toward its application.
Caption: Workflow from synthesis to application enabled by spectroscopy.
The unique spectroscopic signature—strong absorption, high fluorescence quantum yield, and defined structure—makes this compound a prime candidate for:
-
Biological Imaging: Its fluorescence can be used to develop probes for specific cellular environments or analytes.[9][14]
-
Drug Development: The acridone core is a known DNA intercalator; this derivative could be explored for anticancer activity.[2][4]
-
Materials Science: The high fluorescence efficiency suggests potential use as an emitter layer in OLED devices.[5]
Conclusion
2,7-Dimethyl-10-phenylacridin-9(10H)-one is a molecule of significant interest, possessing a rich spectroscopic profile defined by its extended π-conjugated system. A multi-faceted analytical approach combining UV-Vis, Fluorescence, NMR, and Mass Spectrometry is essential for its complete and unambiguous characterization. This guide has provided the theoretical basis and practical, self-validating protocols for this process. The data and insights derived from these spectroscopic techniques are the critical foundation for rationally designing and implementing this promising compound in advanced research and development applications.
References
- Benchchem. Application Notes and Protocols: Acridinone-Based Fluorescent Probes.
- Thom, K. A., et al. (2021). Acridones: Strongly Emissive HIGHrISC Fluorophores. The Journal of Physical Chemistry Letters.
- Dalton Transactions (RSC Publishing). Highly selective and sensitive fluorescence detection of Zn2+ and Cd2+ ions by using an acridine sensor.
- Gensicka-Kowalewska, M., Cholewiński, G., & Dzierzbicka, K. (2017). Recent developments in the synthesis and biological activity of acridine/acridone analogues. RSC Advances.
- Bentham Science Publishers. (2007). Acridine and Acridone Derivatives, Anticancer Properties and Synthetic Methods: Where Are We Now? Current Medicinal Chemistry.
- QxMD. (2025). Recent Advances in Synthetic Pathways and Therapeutic Potential of Acridine and Acridone Derivatives. Mini-Reviews in Medicinal Chemistry.
- Cholewiński, G., Dzierzbicka, K., & Kołodziejczyk, A. M. (2011). Natural and synthetic acridines/acridones as antitumor agents: their biological activities and methods of synthesis. Pharmacological Reports.
- PMC. (2025). Synthesis and Biological Evaluation of Acridone Derivatives for Antimicrobial and Antifungal Applications. Journal of Medicinal Chemistry.
- MDPI. (2020). Synthesis and Application in Cell Imaging of Acridone Derivatives. Molecules.
- DOI. (2026). Advances in Optical Analytical Reagents Based on Acridone derivatives. TrAC Trends in Analytical Chemistry.
- ResearchGate. UV-vis absorption data for compounds 9 and 10 in solution (dichloromethane) and solid state.
- SpectraBase. 2,7-Dimethoxy-9-phenylacridine - Optional[13C NMR] - Chemical Shifts.
- The Royal Society of Chemistry. Electronic Supplementary Information Visible Light-Mediated Smiles Rearrangements and Annulations of Non-Activated Aromatics.
- vscht.cz. Ultraviolet and visible spectrometry.
- ResearchGate. (2017). Synthesis, Spectroscopic Characterization, Photophysical Properties of N,-(5-amin-1, 10-phenanthroline) perylene-3, 4, 9, 10-tet.
- ResearchGate. (2024). Synthesis of several 2,7-dibromoacridine derivatives....
- Semantic Scholar. (2017). Synthesis and Fluorescence Spectroscopic Studies of Novel 9-phenylacridino-18-crown-6 Ether Type Sensor Molecules.
- ChemicalBook. 9-Phenylacridine(602-56-2) 1H NMR.
Sources
- 1. Recent developments in the synthesis and biological activity of acridine/acridone analogues - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01026E [pubs.rsc.org]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Making sure you're not a bot! [mostwiedzy.pl]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. web.vscht.cz [web.vscht.cz]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. 9-Phenylacridine(602-56-2) 1H NMR [m.chemicalbook.com]
- 12. spectrabase.com [spectrabase.com]
- 13. rsc.org [rsc.org]
- 14. Highly selective and sensitive fluorescence detection of Zn2+ and Cd2+ ions by using an acridine sensor - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
